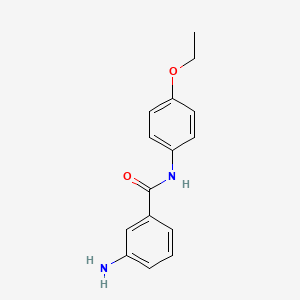

3-Amino-N-(4-ethoxyphenyl)benzamide

Description

Contextualizing Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Benzamide derivatives are a class of organic compounds characterized by a benzene ring attached to an amide group. This structural motif is of significant interest in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Researchers have successfully synthesized and evaluated numerous benzamide analogues that exhibit antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability has made benzamides a valuable pharmacophore in the discovery of new drugs. researchgate.net

The amide bond within the benzamide structure is a key feature, as it is a common linkage in biological systems and can participate in hydrogen bonding interactions with proteins and enzymes. researchgate.net The effects of various substituents on the benzamide core, whether on the benzene ring or the amide nitrogen, can lead to a wide spectrum of biological effects, including anticonvulsant, antidepressant, and antitumor activities. researchgate.net

Significance of the 3-Amino-N-(4-ethoxyphenyl)benzamide Scaffold for Preclinical Investigation

The specific scaffold of this compound incorporates several key features that make it a compelling candidate for preclinical investigation. The benzamide core provides a well-established platform with known biological relevance. The presence of the 3-amino group and the N-(4-ethoxyphenyl) substituent introduces specific electronic and steric properties that can influence the molecule's interaction with biological targets.

While extensive preclinical data for this exact compound is not widely available in the public domain, the general importance of the aminobenzamide structure is recognized in various therapeutic areas. For instance, aminobenzamide derivatives have been investigated for their potential as anticonvulsant agents. google.com The substitution pattern on the phenyl rings can significantly impact the compound's activity and selectivity.

Table 1: Basic Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C15H16N2O2 | 256.30 |

| 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | 290.74 |

| 3-{[butyl(methyl)carbamoyl]amino}-N-(4-ethoxyphenyl)benzamide | C21H27N3O3 | 369.46 |

Note: Data for this compound and its derivatives is based on information from chemical supplier databases due to a lack of extensive published research.

Overview of Current Research Trajectories and Unanswered Questions

A comprehensive review of publicly accessible scientific literature reveals a notable scarcity of dedicated research focused specifically on this compound. Consequently, a detailed overview of its current research trajectories cannot be definitively constructed. This lack of specific investigation presents both a challenge and an opportunity.

The primary unanswered questions surrounding this compound are fundamental:

What are its primary biological targets?

What is its mechanism of action at a molecular level?

Does it exhibit significant activity in preclinical models of disease?

What is its metabolic fate and pharmacokinetic profile?

Addressing these questions would be the first step in understanding the potential utility of this particular benzamide derivative. The existing body of research on other substituted benzamides can provide a roadmap for initial investigations. nih.govmdpi.com

Scope and Academic Objectives of the Proposed Research

Given the current knowledge gap, a proposed research program for this compound would initially focus on foundational characterization and screening. The primary academic objectives would be:

Synthesis and Characterization: To develop and optimize a robust synthetic route for this compound and to fully characterize its chemical and physical properties. A common method for synthesizing benzamides involves the reaction of a substituted benzoic acid with an appropriate amine. researchgate.net

In Vitro Biological Screening: To screen the compound against a diverse panel of biological targets, including enzymes and receptors known to be modulated by other benzamide derivatives. This could include assays for anticancer, anti-inflammatory, and antimicrobial activity. nanobioletters.com

Computational Modeling: To use molecular docking and other computational techniques to predict potential biological targets and to understand the structure-activity relationships of the this compound scaffold.

Preliminary Pharmacokinetic Profiling: To conduct initial in vitro studies to assess the compound's metabolic stability and membrane permeability.

The successful completion of these objectives would provide the necessary groundwork for more advanced preclinical development and would begin to answer the fundamental questions surrounding the therapeutic potential of this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODHHKNNRXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for 3 Amino N 4 Ethoxyphenyl Benzamide

Established Synthetic Pathways for 3-Amino-N-(4-ethoxyphenyl)benzamide

The most common and well-documented approach to synthesizing this compound involves a multistep sequence starting from readily available precursors. This method provides a reliable route to the target compound.

The established synthesis is a two-step process that begins with the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Amide Formation

The initial step involves the acylation of 4-ethoxyaniline with 3-nitrobenzoyl chloride. The reaction, often a variant of the Schotten-Baumann reaction, is typically carried out in a suitable solvent such as dichloromethane (B109758) or toluene. mdpi.comresearchgate.net An organic or inorganic base, for example, triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com This reaction yields the intermediate compound, N-(4-ethoxyphenyl)-3-nitrobenzamide.

Step 2: Reduction of the Nitro Group

The second and final step is the selective reduction of the nitro group on the N-(4-ethoxyphenyl)-3-nitrobenzamide intermediate to the corresponding primary amine. A widely used method for this transformation is catalytic hydrogenation. researchgate.net This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or methanol. researchgate.net Alternative reducing agents like tin(II) chloride (SnCl₂) in ethanol can also be employed for this conversion. researchgate.net This reduction step yields the final product, this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Product |

| 1. Amidation | 3-Nitrobenzoyl chloride, 4-Ethoxyaniline | Triethylamine or Pyridine | Dichloromethane or Toluene | N-(4-ethoxyphenyl)-3-nitrobenzamide |

| 2. Reduction | N-(4-ethoxyphenyl)-3-nitrobenzamide | H₂, Pd/C or SnCl₂ | Ethanol or Methanol | This compound |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For the amidation step, the choice of the activating reagent for the carboxylic acid is critical. While the use of 3-nitrobenzoyl chloride is a direct method, it can also be generated in situ from 3-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org The reaction with thionyl chloride is often performed at reflux to ensure complete conversion to the acid chloride before the addition of the amine. The temperature of the amidation reaction itself is typically kept at room temperature or slightly elevated (e.g., 80°C) to facilitate the reaction without promoting side reactions.

For the selective reduction of the nitro group, catalytic hydrogenation is highly efficient. The choice of catalyst and reaction conditions can influence the selectivity and rate of the reaction. Palladium on carbon is a common and effective catalyst. researchgate.net Other systems, such as an iron/calcium chloride system, have been reported as efficient for the reduction of nitroarenes. nih.gov The reaction is typically run at room temperature and atmospheric or slightly elevated pressure of hydrogen gas until the uptake of hydrogen ceases.

Achieving high purity of the final compound is essential. Recrystallization and column chromatography are the most common purification techniques for aromatic amides like this compound. nih.govresearchgate.net

Recrystallization is a primary method for purifying solid organic compounds. youtube.comyoutube.comyoutube.com The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.comyoutube.com For aromatic amides, polar solvents such as ethanol, acetone (B3395972), or acetonitrile (B52724) are often suitable. researchgate.net A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can also be used effectively. youtube.com The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. researchgate.netyoutube.com

Column chromatography is another powerful technique for purification, particularly when recrystallization is ineffective or for separating mixtures with similar solubility profiles. nih.govreddit.com Silica gel is the most common stationary phase. nih.gov The mobile phase, a solvent or a mixture of solvents, is chosen based on the polarity of the compounds to be separated. For aromatic amides, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or acetone is often used. nih.govreddit.com The polarity of the solvent system is adjusted to achieve good separation of the desired compound from impurities.

| Purification Technique | Key Principles | Common Solvents/Materials |

| Recrystallization | Differential solubility at high and low temperatures. | Ethanol, Acetone, Acetonitrile, Water, or solvent pairs. researchgate.netyoutube.com |

| Column Chromatography | Differential partitioning between a stationary and mobile phase based on polarity. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Petroleum Ether/Acetone mixtures. nih.govreddit.com |

Exploration of Novel Synthetic Routes to the Core Benzamide (B126) Scaffold

Research into more efficient and environmentally friendly synthetic methods is ongoing. This includes the development of novel catalytic systems for benzamide formation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful tool for forming C-N bonds. These methods can be adapted for the synthesis of N-aryl benzamides. Instead of starting with an acyl chloride, these reactions can couple an aryl halide or triflate with an amide. This approach offers an alternative route to the benzamide core structure, potentially with different functional group tolerances and milder reaction conditions. The development of new phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of these catalytic amidations.

Green chemistry principles are increasingly being applied to the synthesis of organic compounds to reduce waste and energy consumption.

Catalytic Direct Amidation: One approach is the direct condensation of a carboxylic acid and an amine, avoiding the need for stoichiometric activating agents. Boric acid has been shown to be an effective and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. researchgate.netasianpubs.orgorgsyn.orgorgsyn.orgresearchgate.net This reaction is typically carried out at elevated temperatures in a solvent that allows for the removal of water, such as toluene, using a Dean-Stark apparatus. orgsyn.org This method could potentially be applied to the direct reaction of 3-aminobenzoic acid with 4-ethoxyaniline.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.inarkat-usa.org Microwave-assisted synthesis has been successfully applied to the preparation of various amides and other heterocyclic compounds. rasayanjournal.co.inarkat-usa.orgresearchgate.netfrontiersin.orgnih.gov This technique could be employed in both the amidation and reduction steps of the synthesis of this compound to improve efficiency.

Greener Reduction Methods: For the reduction of the nitro intermediate, several greener alternatives to traditional methods are being explored. These include photocatalytic reductions, which use light energy to drive the reaction, and the use of more environmentally friendly reducing agents and catalysts, such as iron-based systems or zinc dust in aqueous nanomicelles. nih.gov

Derivatization and Analog Generation of the this compound Moiety

The generation of analogs from the this compound core structure is a pivotal strategy in medicinal chemistry to explore and optimize biological activity. By systematically altering different parts of the molecule, researchers can investigate structure-activity relationships (SAR) and develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Chemical Modifications at the 3-Amino Position

The 3-amino group of the benzamide scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a wide chemical space.

Another common modification is alkylation . The amino group can undergo nucleophilic substitution with alkyl halides to introduce alkyl chains of varying lengths and branching. This can be a simple methylation or the addition of longer, more complex alkyl groups. These modifications can impact the molecule's lipophilicity and steric profile.

Furthermore, the amino group can be converted to other nitrogen-containing functionalities. For instance, it can be transformed into an azide, which can then participate in cycloaddition reactions, or it can be diazotized and subsequently replaced with a variety of other substituents. The amino group can also be a precursor for the synthesis of ureas and thioureas by reacting with isocyanates or isothiocyanates, respectively. These modifications introduce hydrogen-bonding donors and acceptors, which can be critical for molecular recognition.

The synthesis of amino-substituted benzamides often involves the reduction of a corresponding nitro-substituted precursor. acs.org For example, a nitro-substituted benzamide can be reduced using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation with palladium on carbon (Pd/C). acs.orgresearchgate.net This provides a reliable route to the 3-amino scaffold, which is then ready for further derivatization. acs.org

The derivatization of amino compounds is a key strategy for improving their analytical detection as well. nih.gov While not directly a synthetic modification for biological activity, the techniques used, such as reaction with diethyl ethoxymethylenemalonate (DEEMM), highlight the reactivity of the amino group and its potential for chemical manipulation. nih.gov

| Modification Type | Reagents | Resulting Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Substituted Amine |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

Substituent Effects on the 4-Ethoxyphenyl Ring for Analog Synthesis

The 4-ethoxyphenyl ring is another critical region for structural modification to modulate the activity of this compound analogs. The nature and position of substituents on this ring can significantly influence the electronic properties, conformation, and binding interactions of the entire molecule.

The ethoxy group itself is an important feature. Its length and flexibility can be altered by synthesizing analogs with different alkoxy groups (e.g., methoxy, propoxy, butoxy). This can impact how the molecule fits into a binding pocket and can alter its metabolic stability. For instance, studies on related benzamide derivatives have shown that electron-rich alkoxy groups can enhance biological activity. mdpi.com

The aromatic ring can be further functionalized with a variety of substituents. Electron-donating groups (EDGs) like methyl or additional alkoxy groups, and electron-withdrawing groups (EWGs) such as halogens (fluoro, chloro, bromo), nitro, or cyano groups can be introduced. The position of these substituents (ortho, meta, or para to the ethoxy group or the amide linkage) is also crucial. For example, in a study of benzimidazole (B57391) derivatives, a 4-methoxyphenyl (B3050149) substitution was found to be favorable for anti-inflammatory activity, while chloro or hydroxy-substituted phenyl moieties reduced activity. mdpi.com

The synthesis of these analogs typically involves starting with a substituted p-aminophenol or a related precursor. For example, to introduce a substituent on the ethoxyphenyl ring, one could start with a substituted 4-nitrophenol, convert it to the corresponding ethoxy derivative, reduce the nitro group to an amine, and then couple it with the appropriate benzoic acid derivative. researchgate.net

The exploration of substituent effects is a cornerstone of quantitative structure-activity relationship (QSAR) studies. nih.gov By systematically varying the substituents on the 4-ethoxyphenyl ring and measuring the resulting biological activity, researchers can build models that predict the activity of novel analogs. nih.gov This rational design approach can accelerate the discovery of more potent and selective compounds.

| Substituent | Electronic Effect | Potential Impact |

| -OCH₃, -CH₃ | Electron-donating | May enhance binding through favorable electronic interactions |

| -F, -Cl, -Br | Electron-withdrawing (inductive), Weakly donating (resonance) | Can alter electronic distribution and metabolic stability |

| -NO₂, -CN | Strong electron-withdrawing | Can significantly alter electronic properties and polarity |

| -CF₃ | Strong electron-withdrawing | Can improve metabolic stability and binding affinity |

Structural Elaboration at the Amide Linkage for Enhanced Functionality

The amide bond is a central and defining feature of the this compound structure. While often considered a stable linker, modifications at and around the amide bond can lead to significant changes in the molecule's properties and biological activity.

One approach to modifying the amide linkage is to replace the N-H proton with an alkyl or aryl group. This converts the secondary amide to a tertiary amide, which can have profound effects on the molecule's conformation and hydrogen bonding capabilities. The absence of the N-H proton can prevent the molecule from acting as a hydrogen bond donor at that position, which may be critical for its interaction with a biological target.

Another strategy is to alter the atoms of the amide bond itself. For example, the carbonyl oxygen can be replaced with a sulfur atom to create a thioamide. This modification alters the electronic character and hydrogen bonding properties of the linker. Bioisosteric replacements for the amide bond are also a common strategy in medicinal chemistry. For instance, the amide bond could be replaced with a reverse amide, an ester, a ketone, or a stable amide isostere like a triazole or a tetrazole. These changes can improve metabolic stability by removing a site susceptible to enzymatic hydrolysis.

The synthesis of these modified linkers often requires different coupling strategies than standard amide bond formation. For example, the synthesis of a thioamide might involve the use of Lawesson's reagent. The creation of amide isosteres like triazoles often involves multi-step synthetic sequences, such as cycloaddition reactions.

Furthermore, the groups immediately adjacent to the amide bond can be modified. For instance, alpha-substitution on the carbonyl side or on the nitrogen side can introduce steric bulk and conformational constraints. These modifications can lock the molecule into a specific conformation that may be more favorable for binding to its target.

The development of novel methods for amide bond formation, including those that are more atom-efficient or proceed under milder conditions, can also facilitate the synthesis of diverse analogs. nih.gov Chemoenzymatic methods, for example, offer a green chemistry approach to amide bond formation and can exhibit high selectivity. nih.gov

| Modification | Description | Potential Functional Change |

| N-Alkylation/N-Arylation | Replacement of the amide N-H with an alkyl or aryl group | Alters conformation, removes H-bond donor capability |

| Thioamide Formation | Replacement of the carbonyl oxygen with sulfur | Alters electronic character and H-bonding properties |

| Amide Isosteres | Replacement of the amide bond with a bioisosteric group (e.g., ester, ketone, triazole) | Can improve metabolic stability and alter geometry |

| Alpha-Substitution | Introduction of substituents on the carbons adjacent to the amide bond | Introduces steric bulk and conformational constraints |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-Amino-N-(4-ethoxyphenyl)benzamide can be made.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonance Characterization

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to its aromatic and aliphatic protons. Predicted ¹H NMR data suggests the following characteristic resonances. The ethoxy group's aliphatic protons would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern typical of an ethyl group. The protons on the two aromatic rings will resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The substitution pattern on each ring will dictate the specific chemical shifts and coupling patterns observed. The protons on the 4-ethoxyphenyl ring are expected to show a characteristic AA'BB' system, appearing as two doublets. The protons on the 3-aminobenzoyl ring will exhibit more complex splitting patterns due to their meta and ortho relationships to the amino and amide groups. The amine (NH₂) protons and the amide (NH) proton would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethoxy-CH₃ | 1.4 | Triplet |

| Ethoxy-CH₂ | 4.0 | Quartet |

| Aromatic Protons | 6.8 - 7.8 | Multiplets |

| Amine (NH₂) | Variable | Broad Singlet |

| Amide (NH) | Variable | Broad Singlet |

Note: Data is based on predicted values and may vary from experimental results.

Carbon (¹³C) NMR for Backbone Carbon Identification

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Predicted ¹³C NMR data indicates the presence of a carbonyl carbon from the amide group, typically resonating in the range of 165-175 ppm. The carbons of the two aromatic rings will appear in the region of 110-160 ppm. The chemical shifts of these aromatic carbons are influenced by the attached functional groups (amino, ethoxy, and amide). The aliphatic carbons of the ethoxy group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethoxy-CH₃ | ~15 |

| Ethoxy-CH₂ | ~64 |

| Aromatic Carbons | 110 - 160 |

| Carbonyl (C=O) | ~167 |

Note: Data is based on predicted values and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the ethoxy group's methyl and methylene protons. It would also help to trace the connectivity of protons within each aromatic ring. chemicalbook.comnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons (¹H-¹³C). This would definitively link the proton signals to their corresponding carbon signals in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique would be vital in connecting the different fragments of the molecule, for example, by showing a correlation from the amide proton to the carbonyl carbon and to carbons in the adjacent aromatic ring, and from the ethoxy methylene protons to the oxygen-bearing aromatic carbon.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₅H₁₆N₂O₂) is approximately 256.3 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

While a specific mass spectrum for this compound is not available, the fragmentation behavior can be predicted based on the analysis of similar structures, such as N-(3-aminophenyl)benzamide. The primary fragmentation pathways would likely involve the cleavage of the amide bond, which is a common fragmentation route for benzanilides. This could lead to the formation of characteristic fragment ions corresponding to the 3-aminobenzoyl cation and the 4-ethoxyaniline radical cation or related species. Further fragmentation of these initial ions would provide additional structural information. For example, the 4-ethoxyaniline fragment could lose the ethyl group.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Amide, Amino, Ether)

Infrared (IR) spectroscopy is an excellent tool for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Amide Group: A strong absorption band for the carbonyl (C=O) stretching vibration would be expected around 1650 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a distinct peak in the range of 3300-3500 cm⁻¹. An N-H bending vibration (amide II band) is also expected around 1550 cm⁻¹.

Amino Group: The N-H stretching vibrations of the primary amine (NH₂) group would typically be observed as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would appear around 1600 cm⁻¹.

Ether Group: The characteristic C-O-C stretching vibrations of the aryl ether would be visible in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Aromatic Rings: C-H stretching vibrations for the aromatic protons would be seen above 3000 cm⁻¹, while C=C stretching vibrations within the rings would appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | ~1650 |

| Amide | N-H Bend (Amide II) | ~1550 |

| Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Amine | N-H Bend | ~1600 |

| Ether | C-O-C Asymmetric Stretch | ~1250 |

| Ether | C-O-C Symmetric Stretch | ~1040 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Although no experimental X-ray crystal structure for this compound has been reported in the searched literature, it is anticipated that the molecule would exhibit significant hydrogen bonding. The amine and amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen, the ether oxygen, and the nitrogen of the amino group can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice. The planarity of the benzamide (B126) core and the dihedral angle between the two aromatic rings would also be key structural parameters determined by this method.

Computational Chemistry and Molecular Modeling for 3 Amino N 4 Ethoxyphenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3-Amino-N-(4-ethoxyphenyl)benzamide, these calculations help in elucidating its three-dimensional structure, stability, and reactive sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. researchgate.netmdpi.com This process involves finding the conformation with the lowest potential energy, which corresponds to the most stable state of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum. researchgate.net

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and how it might interact with other molecules. For instance, studies on similar benzamide (B126) derivatives have used DFT to calculate geometrical parameters and have shown a good correlation between theoretical and experimental data. researchgate.net

Table 1: Predicted Physicochemical Properties of Related Benzamide Derivatives

| Property | Value | Reference |

| Molecular Weight | 271.31 g/mol | nih.gov |

| XLogP3-AA | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 271.132076794 Da | nih.gov |

| Topological Polar Surface Area | 90.4 Ų | nih.gov |

Note: Data for the closely related compound 4-amino-N-(4-amino-3-ethoxyphenyl)benzamide.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For related benzamide derivatives, the HOMO-LUMO energy gap has been calculated to be in the range that indicates a stable yet reactive compound. mdpi.com The distribution of these orbitals across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, in many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is found on electron-deficient parts of the structure.

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com Theoretical calculations of vibrational frequencies, for example, can be compared with experimental data to confirm the molecular structure. mdpi.com For benzamide derivatives, DFT calculations have been used to assign vibrational modes observed in experimental IR and Raman spectra. researchgate.net

Conformational analysis is another important aspect of computational modeling. Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking studies can be used to screen this compound against a library of known protein structures to identify potential biological targets. This process involves predicting the binding mode and affinity of the compound to various active sites. For instance, benzamide derivatives have been studied for their interaction with enzymes like carbonic anhydrases and poly(ADP-ribose) polymerase (PARP). mdpi.com

By analyzing the docking results, researchers can identify putative binding sites and hypothesize about the compound's mechanism of action. For example, some benzamide derivatives are known to act as antagonists at dopamine (B1211576) receptors.

Once a potential target is identified, molecular docking can provide detailed insights into the binding interactions. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex.

The orientation of the ligand within the binding site is also crucial. Docking simulations reveal the specific pose of this compound that allows for optimal interactions with the amino acid residues of the target protein. These interactions can include:

Hydrogen Bonding: The amino and amide groups of this compound can act as hydrogen bond donors and acceptors, forming strong interactions with polar residues in the binding site.

Pi-Pi Stacking: The aromatic rings of the molecule can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, through pi-pi stacking interactions.

Studies on related compounds have shown that these types of interactions are critical for their biological activity. mdpi.com For example, the affinity of certain sulfonamide derivatives for carbonic anhydrase isoenzymes is significantly influenced by the nature of their substituents and the resulting intermolecular interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability within Biological Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its stability when interacting with biological targets, such as proteins or nucleic acids.

For this compound, MD simulations could elucidate the range of shapes the molecule can adopt in different environments, which is crucial for understanding its ability to bind to a specific biological receptor. Furthermore, by simulating the compound within the binding site of a target protein, researchers could assess the stability of the interaction, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

Despite the potential of this technique, there is a lack of published research detailing molecular dynamics simulations specifically performed on this compound. Studies on other benzamide derivatives have utilized MD simulations to explore their binding mechanisms with various enzymes and receptors. nih.gov Such studies typically involve defining the force field parameters for the molecule, solvating it in a water box with appropriate ions, and running simulations for nanoseconds or even microseconds to observe its dynamic behavior.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Key Dihedral Angles | Torsion 1: C-C-N-C; Torsion 2: C-N-C=O | Fluctuations in these angles would describe the flexibility between the phenyl rings and the amide bond. |

| RMSD of Ligand | < 2 Å (when bound) | Would indicate stable binding within a receptor pocket. |

| Key Interactions | Hydrogen bonds with specific amino acid residues (e.g., Asp, Ser) | Identifies the primary molecular interactions driving the binding event. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific MD simulation studies for this compound have been found in the scientific literature.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational methods can also be employed to predict the likely chemical reactions a molecule might undergo and to provide detailed insights into the mechanisms of these reactions. Techniques such as Density Functional Theory (DFT) are often used to calculate the energies of reactants, transition states, and products, allowing for the determination of reaction barriers and the most favorable reaction pathways.

For this compound, in silico predictions could be used to investigate its metabolic fate, identifying potential sites of oxidation, reduction, or hydrolysis by metabolic enzymes. This information is critical in drug discovery and development for assessing the potential stability and metabolic clearance of a compound. Additionally, computational studies could explore its synthetic routes, optimizing reaction conditions and predicting potential byproducts.

As with molecular dynamics, there is a significant gap in the literature regarding in silico predictions of reaction pathways specifically for this compound. Research on similar aromatic amines and amides often employs computational methods to study their reactivity, including the prediction of sites susceptible to electrophilic or nucleophilic attack and the elucidation of complex reaction mechanisms.

Table 2: Potential In Silico Predictions for Reaction Pathways of this compound

| Type of Prediction | Potential Finding | Computational Method |

| Metabolic Hotspots | The amino group or the ethoxy group could be sites of enzymatic modification. | Programs like P450 Site of Metabolism Prediction |

| Reaction Mechanism | Calculation of transition state energies for amide hydrolysis. | Density Functional Theory (DFT) |

| Synthesis Optimization | Prediction of the most favorable conditions for the amidation reaction. | Quantum Mechanics (QM) calculations |

Note: This table presents potential areas of investigation and hypothetical findings, as specific in silico reaction pathway studies for this compound are not available in the current body of scientific literature.

Structure Activity Relationship Sar Studies of 3 Amino N 4 Ethoxyphenyl Benzamide and Its Derivatives

Systematic Probing of the 3-Amino Group's Role in Modulating Biological Activity

The 3-amino group on the benzamide (B126) ring is a key structural feature that significantly influences the biological activity of this class of compounds. Its position and electronic properties are often critical for target engagement.

Research into amino-substituted benzamides has highlighted the importance of the amino group's location and its potential for protonation. For instance, in a study of trihydroxy-substituted benzamides, the compound bearing an amino-protonated group demonstrated the highest and most promising reducing power. acs.org This suggests that the ability of the 3-amino group to exist in a protonated state can be a critical determinant of its biological function, potentially through enhanced interactions with the target protein.

Furthermore, the amino group can serve as a crucial hydrogen bond donor, anchoring the ligand within the active site of a biological target. The precise positioning of this group on the benzoyl moiety is often essential for optimal binding. Altering the position of the amino group or substituting it with other functional groups can lead to a significant loss of activity, underscoring its importance in the pharmacophore.

Investigating the Impact of Substituents on the 4-Ethoxyphenyl Moiety on Target Interaction

The 4-ethoxyphenyl moiety represents another critical region for SAR exploration. Substituents on this phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Studies on other benzamide derivatives have shown that modifications to this part of the molecule can significantly impact potency and selectivity. For example, in a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine ALK2 inhibitors, the trimethoxyphenyl group was found to interact with a hydrophobic back pocket of the enzyme. acs.org This highlights the importance of the substitution pattern on the phenyl ring for achieving specific target interactions. The nature, size, and electronic properties of substituents on the 4-ethoxyphenyl ring can influence binding affinity, selectivity, and metabolic stability.

Analysis of the Benzamide Linkage Conformation and its Contribution to Activity

The amide bond itself can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often vital for anchoring the molecule to the target protein. The planarity and rigidity of the amide bond restrict the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

The relative orientation of the two aromatic rings, governed by the benzamide linkage, is a key determinant of biological activity. This orientation influences how the molecule presents its various functional groups to the binding site residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For 3-Amino-N-(4-ethoxyphenyl)benzamide and its derivatives, 3D-QSAR models can be particularly insightful.

In a 3D-QSAR study of aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a model with excellent correlation and predictive power was developed. researchgate.net This model indicated that hydrophobic character is crucial for HDAC inhibitory activity and suggested that the inclusion of hydrophobic substituents would enhance potency. researchgate.net Such models use molecular field analysis (like CoMFA) or similarity indices (like CoMSIA) to correlate the 3D properties of molecules with their biological activity. nih.gov

The general steps in QSAR modeling involve:

Selecting a dataset of compounds with known activities.

Generating and aligning the 3D structures of the molecules.

Calculating molecular descriptors that describe the physicochemical properties of the compounds.

Developing a mathematical model that correlates the descriptors with biological activity.

Validating the model to ensure its predictive power. nih.gov

QSAR models serve as powerful predictive tools, guiding the design of new ligands with potentially improved activity by identifying favorable and unfavorable structural modifications. nih.govnih.gov

Interactive Data Table: QSAR Model Parameters for Aminophenyl Benzamide Derivatives as HDAC Inhibitors researchgate.net

| Parameter | Value | Description |

| r² | 0.99 | Correlation coefficient, indicating a strong fit of the model to the training data. |

| q² | 0.85 | Cross-validated correlation coefficient, indicating good predictive power of the model. |

| F-value | 631.80 | Fisher ratio, indicating the statistical significance of the model. |

This table is based on a 3D-QSAR study of aminophenyl benzamide derivatives as HDAC inhibitors and illustrates the statistical robustness of the model. researchgate.net

Pharmacophore Modeling for Identification of Essential Structural Features for Activity

Pharmacophore modeling is another crucial computational method in ligand-based drug design. It focuses on identifying the essential 3D arrangement of structural features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov

For a series of aminophenyl benzamide derivatives targeting HDAC, a five-point pharmacophore model was developed. researchgate.net This model consisted of:

Two aromatic rings (R)

Two hydrogen bond donors (D)

One hydrogen bond acceptor (A)

This ADDRR model highlights the key interaction points required for HDAC inhibition. researchgate.net Such a model can then be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required structural features for activity. nih.gov

Pharmacophore models can be generated from a set of active ligands, from the structure of the ligand-target complex, or by combining features from multiple models to create a consensus pharmacophore. nih.gov These models are invaluable for understanding the key molecular interactions and for guiding the design of new, potent, and selective inhibitors. nih.govnih.gov

Mechanistic Investigations of Preclinical Biological Activities of 3 Amino N 4 Ethoxyphenyl Benzamide

In Vitro Studies of Enzyme Inhibition and Receptor Modulation

Characterization of Target Specificity (e.g., Dipeptidyl Peptidase-IV, Tyrosine Kinases, Histamine Receptors, Dopamine (B1211576) Receptors)

No published data are available.

Biochemical Assay Development for Potency Determination (IC50/Ki Values)

No published data are available.

Cellular Pathway Analysis in Relevant Preclinical Models

No published data are available.

Elucidation of Molecular Binding Mechanisms at the Protein Level

No published data are available.

Future Research Directions and Translational Perspectives in Benzamide Chemistry

Development of Advanced Synthetic Strategies for Complex Benzamide (B126) Analogs

The synthesis of benzamides traditionally involves the formation of an amide bond between an activated carboxylic acid and an amine. mdpi.com Standard methods often employ chlorination of benzoic acids followed by amidation. mdpi.com However, future research will necessitate more sophisticated and efficient synthetic pathways to generate complex analogs of 3-Amino-N-(4-ethoxyphenyl)benzamide with enhanced potency and selectivity.

Advanced synthetic strategies that could be applied include:

Catalyst-Driven Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for forming the crucial C-N bond under milder conditions and with greater functional group tolerance. nih.gov Research into adapting these methods could facilitate the synthesis of a diverse library of N-aryl and N-alkyl analogs of the core structure.

Ruthenium-Catalyzed Annulation: Recent studies have demonstrated the use of Ru(II)-catalyzed tandem annulation of benzamides with iodonium (B1229267) ylides. acs.org This C–H bond functionalization approach could be explored to build novel heterocyclic systems onto the benzamide core, significantly expanding the chemical space for drug discovery.

Environmentally Friendly Pathways: Novel, environmentally benign methods are a key focus. One such approach involves a two-step process where an intermediate is formed and then reacted with an amine, which can be purified by simple recrystallization, thus avoiding complex chromatography. mdpi.com Applying such efficient and "green" chemistry principles to the synthesis of this compound derivatives would be a significant step forward.

The goal of these advanced strategies is to move beyond simple substitutions and enable the construction of conformationally constrained or more structurally complex molecules, which may offer improved interactions with biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govnih.gov These computational tools can be leveraged to design novel analogs of this compound with optimized pharmacological profiles.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules from the ground up. journalwjarr.com By training these models on known bioactive benzamides, it would be possible to generate new derivatives of this compound that are predicted to have high affinity for a specific target while maintaining desirable drug-like properties.

Predictive Modeling (QSAR/3D-QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of designed compounds. For instance, a pharmacophore hypothesis was successfully generated for benzamide derivatives acting as glucokinase activators, demonstrating the utility of this approach. nih.gov Similar models for targets relevant to this compound could guide the synthesis of more potent compounds.

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetics and toxicity. AI models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery phase, reducing the likelihood of late-stage failures. frontiersin.orgnih.gov This would allow for the prioritization of synthetic efforts on candidates with the highest probability of success.

Exploration of Novel Preclinical Biological Targets and Therapeutic Avenues

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. researchgate.net While the specific targets of this compound are not extensively defined, the activities of related compounds suggest several promising therapeutic avenues for future investigation.

Potential biological targets for analogs derived from this scaffold include:

Neurodegenerative Diseases: Certain benzamides are potent inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in Alzheimer's disease. mdpi.com Others have shown affinity for prion proteins, suggesting a role in treating prion diseases like Creutzfeldt-Jakob disease. nih.gov

Oncology: The Hedgehog signaling pathway is crucial in some forms of cancer. Novel benzamide derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor within this pathway. nih.gov

Infectious Diseases: N-phenylbenzamide derivatives have been reported to possess antiviral effects, for instance against Hepatitis B virus (HBV), by modulating intracellular proteins like APOBEC3G. nih.gov

Metabolic Disorders: Benzamide derivatives have been identified as activators of glucokinase, a key regulator of glucose homeostasis, indicating their potential for treating type 2 diabetes. nih.gov

The diverse bioactivity of the benzamide class underscores the potential of this compound as a starting point for developing targeted therapies. A summary of activities for various benzamide derivatives is presented below.

Potential of this compound as a Molecular Probe in Proteomics Research

Molecular probes are essential tools in chemical biology and proteomics for identifying and characterizing protein function and interactions. The structure of this compound offers a foundation for the design of such probes.

Future research could focus on modifying the scaffold to incorporate functionalities required for a molecular probe:

Affinity-Based Probes: By identifying a specific protein target, the benzamide structure could be optimized for high-affinity binding. This probe could then be used in affinity chromatography to isolate the target protein and its binding partners from complex biological samples.

Photoaffinity Labeling: Introduction of a photoreactive group (e.g., a diazirine or benzophenone) onto the this compound scaffold would create a photoaffinity label. Upon UV irradiation, this probe would form a covalent bond with its target protein, enabling its identification and the mapping of the binding site.

Fluorescent Probes: Attaching a fluorophore to the molecule could allow for the visualization of its target protein within cells using fluorescence microscopy. The development of benzothiazole-based D-A-D fluorophores highlights how small molecules can be engineered as effective sensors for detecting analytes. acs.org

PROTAC Development: Benzamide derivatives have been successfully developed as novel binders for the E3 ligase substrate receptor cereblon (CRBN). nih.gov These binders are critical components of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. The this compound scaffold could be explored as a novel CRBN ligand or, if it binds to a different protein of interest, as the warhead component of a new PROTAC.

By strategically modifying its structure, this compound could be transformed from a potential therapeutic agent into a versatile tool for fundamental proteomics research.

Table of Mentioned Chemical Compounds

Q & A

Basic Research Question

- NMR : H NMR confirms the ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) and aromatic protons (δ 6.8–8.0 ppm). C NMR identifies the amide carbonyl (δ ~165 ppm).

- MS : High-resolution Q-TOF MS (e.g., m/z 285.1243 [M+H]) validates molecular formula .

Advanced Consideration : Discrepancies in H NMR splitting (e.g., para-substitution vs. meta-) may arise from dynamic processes. Variable-temperature NMR or DFT calculations (e.g., Gaussian) can model rotational barriers in the amide bond .

How do steric and electronic effects of the 4-ethoxy group influence biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question

The ethoxy group’s electron-donating nature increases electron density on the benzene ring, potentially enhancing π-π stacking with biological targets. However, steric bulk may reduce binding affinity. Comparative SAR studies with analogs (e.g., 4-methoxy, 4-chloro) using assays like fluorescence polarization or surface plasmon resonance (SPR) can quantify these effects. For example, replacing ethoxy with smaller substituents (e.g., F) improved IC values in kinase inhibition assays by 10-fold .

What strategies address contradictions in reported LogD and pKa values for this compound?

Advanced Research Question

Discrepancies in LogD (1.47–1.85) and pKa (11.9–12.5) may stem from measurement conditions (e.g., buffer ionic strength, temperature). Standardized protocols (e.g., shake-flask method at pH 7.4, 25°C) and computational tools (e.g., MarvinSketch, ACD/Labs) reduce variability. Experimental validation via potentiometric titration (for pKa) and HPLC-derived LogD (using a C18 column) are recommended .

How can mechanistic studies clarify conflicting reports on its enzyme inhibition vs. receptor antagonism?

Advanced Research Question

Contradictory mechanisms (e.g., COX-2 inhibition vs. GPCR modulation) require orthogonal assays:

- Enzyme inhibition : Kinetic assays (e.g., NADH-coupled ATPase for kinases) with Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Receptor antagonism : Calcium flux or cAMP assays using transfected HEK293 cells.

Cross-validate findings with siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity .

Key Recommendations for Researchers

- Use SHELXL for crystallographic refinement to resolve disorder .

- Prioritize HR-MS and 2D NMR (COSY, HSQC) for unambiguous structural assignment .

- For SAR, synthesize analogs with systematic substituent variation (e.g., electron-withdrawing groups) .

- Validate biological targets using orthogonal assays and genetic tools to resolve mechanistic contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.